REACTION_CXSMILES
|
CC[O:3][CH2:4][CH3:5].O.[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1.[CH3:18]O>>[CH2:12]([C:11]1[CH:10]=[CH:9][CH:8]=[CH:18][C:5]=1[CH2:4][OH:3])[CH:7]=[CH2:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt O/N
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with Et2O (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with 5% NaHCO3 (aq) solution (3×50 mL) and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (EtOAc/hexanes, 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(CO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |